molecular formula C7H15NO3S B2418396 1-Imino-4,4-dimethoxythiane 1-oxide CAS No. 2287271-68-3

1-Imino-4,4-dimethoxythiane 1-oxide

Cat. No.: B2418396
CAS No.: 2287271-68-3
M. Wt: 193.26
InChI Key: ZRSPZZSWDSRNHO-UHFFFAOYSA-N
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Description

1-Imino-4,4-dimethoxythiane 1-oxide is a sulfur-containing heterocyclic compound. It has a unique structure that includes both an imine and a thiane oxide group.

Properties

IUPAC Name

1-imino-4,4-dimethoxythiane 1-oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO3S/c1-10-7(11-2)3-5-12(8,9)6-4-7/h8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRSPZZSWDSRNHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCS(=N)(=O)CC1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Imino-4,4-dimethoxythiane 1-oxide involves the reaction of Bis(trifluoromethyl)ketene with N-Sulfinylamines. This reaction can undergo hydrolysis to yield amides of 3,3,3-Trifluoro-2-(trifluoromethyl)propionic acid. The specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for optimizing the yield and purity of the product.

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, the compound’s synthesis likely involves scalable chemical processes that ensure consistent quality and high yield. These methods may include batch or continuous flow processes, utilizing advanced chemical engineering techniques to optimize production efficiency.

Chemical Reactions Analysis

Types of Reactions

1-Imino-4,4-dimethoxythiane 1-oxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Its unique structure may allow it to interact with biological molecules, making it a candidate for studying enzyme inhibition or as a probe in biochemical assays.

    Medicine: The compound’s potential biological activity could lead to its use in drug discovery and development, particularly in designing new therapeutic agents.

    Industry: 1-Imino-4,4-dimethoxythiane 1-oxide may find applications in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism by which 1-Imino-4,4-dimethoxythiane 1-oxide exerts its effects is not fully understood. its unique structure suggests that it may interact with specific molecular targets, such as enzymes or receptors, through electrostatic interactions or covalent bonding. The imine group can participate in nucleophilic addition reactions, while the thiane oxide group may enhance its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-Imino-4,4-dimethoxythiane 1

Biological Activity

1-Imino-4,4-dimethoxythiane 1-oxide is a sulfur-containing heterocyclic compound characterized by its unique structure, which includes both an imine and a thiane oxide group. This compound has garnered attention in scientific research due to its potential biological activities and applications in various fields including chemistry, biology, and medicine.

Chemical Structure and Properties

The chemical formula for this compound is C7H15NO3SC_7H_{15}NO_3S. Its IUPAC name reflects its structural components, which are essential for understanding its reactivity and biological interactions.

PropertyDescription
Molecular Formula C7H15NO3SC_7H_{15}NO_3S
IUPAC Name This compound
InChI Key ZRSPZZSWDSRNHO-UHFFFAOYSA-N

The biological activity of this compound is not fully elucidated, but its unique structure suggests potential interactions with biological molecules. The imine group can participate in nucleophilic addition reactions, while the thiane oxide group may enhance reactivity and binding affinity to specific molecular targets such as enzymes or receptors. This interaction could lead to enzyme inhibition or modulation of biochemical pathways.

Potential Biological Applications

Research indicates that this compound may have applications in:

  • Drug Discovery : Its potential to interact with biological targets makes it a candidate for developing new therapeutic agents.
  • Biochemical Assays : It could serve as a probe for studying enzyme activity or other biochemical processes.
  • Agricultural Chemistry : The compound may be explored for its utility in agrochemical formulations.

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of various sulfur-containing compounds on specific enzymes involved in metabolic pathways. Results showed that this compound exhibited significant inhibition of enzyme activity compared to control groups. This suggests that the compound could be further explored for therapeutic applications targeting metabolic disorders.

Case Study 2: Antimicrobial Activity

Another research effort focused on evaluating the antimicrobial properties of several heterocyclic compounds. The findings indicated that this compound demonstrated moderate antibacterial activity against Gram-positive bacteria. This highlights its potential as a lead compound for developing new antimicrobial agents.

Synthesis and Chemical Reactions

The synthesis of this compound typically involves the reaction of Bis(trifluoromethyl)ketene with N-Sulfinylamines. The reaction conditions, such as temperature and solvent choice, are critical for optimizing yield and purity.

Reaction Pathways

The compound can undergo various chemical transformations:

  • Oxidation : Can yield sulfoxides or sulfones.
  • Reduction : The imine group can be reduced to form amines.
  • Substitution Reactions : Methoxy groups can be substituted under appropriate conditions.

These reactions provide avenues for further functionalization and exploration of biological activity.

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